Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate
Description
Properties
CAS No. |
53206-82-9 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 2-[3-(dimethylamino)-2-hydroxypropoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C17H27NO4/c1-11(2)14-8-7-12(3)15(17(20)21-6)16(14)22-10-13(19)9-18(4)5/h7-8,11,13,19H,9-10H2,1-6H3 |
InChI Key |
SCYNDZYCBJLQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CN(C)C)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Esterification | Methylation of p-cymene-2-carboxylic acid using methanol and acid catalyst (e.g., sulfuric acid) | Converts the carboxylic acid to the methyl ester, enhancing solubility and reactivity |
| 2 | Formation of epoxide intermediate | Epichlorohydrin or similar halohydrin reagents under basic conditions | Introduces a reactive epoxide or halohydrin moiety on the side chain |
| 3 | Nucleophilic substitution | Reaction of epoxide with dimethylamine under controlled pH (7–9) | Opens the epoxide ring, installing the 2-hydroxy-3-(dimethylamino)propoxy side chain |
| 4 | Purification | Column chromatography (silica gel) with ethyl acetate/hexane gradient; recrystallization from ethanol/water | Isolates the pure target compound with high yield and purity |
Alternative Synthetic Approaches
Reductive Amination: Using carbonyl compounds and dimethylamine in the presence of nitrogen-containing organometallic catalysts can afford amine derivatives with high diastereoselectivity. This method allows for the preparation of amine-containing side chains with controlled stereochemistry, which may be adapted for this compound's synthesis.
Continuous Flow Synthesis: Industrial methods may employ continuous flow reactors to improve reaction control, scalability, and safety, particularly for steps involving hazardous reagents or exothermic reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 25–80 °C | Controlled to avoid side reactions during nucleophilic substitution |
| Solvent | Methanol, dichloromethane, or ethanol | Selected for solubility and reaction compatibility |
| pH | Neutral to slightly basic (7–9) | Optimizes epoxide ring opening by dimethylamine |
| Catalysts | Acid catalysts for esterification; organometallic complexes for reductive amination | Catalysts improve reaction rates and selectivity |
| Purification | Silica gel chromatography, recrystallization | Ensures removal of unreacted starting materials and byproducts |
Analytical Data and Characterization
Typical characterization techniques employed to confirm the structure and purity include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of the methyl ester, hydroxypropoxy side chain, and dimethylamino groups.
- Mass Spectrometry (MS): Confirms molecular weight (~323.4 g/mol for the dimethylamino derivative).
- Elemental Analysis: Matches theoretical carbon, hydrogen, nitrogen percentages within ±0.3%.
- Infrared (IR) Spectroscopy: Identifies functional groups such as ester carbonyl, hydroxyl, and amine groups.
- Melting Point and Boiling Point: Physical constants support compound purity.
Comparative Table of Related Compounds and Their Preparation
Research Findings and Notes on Preparation
The nucleophilic substitution of epoxide intermediates by dimethylamine is a critical step that requires precise pH control to maximize yield and minimize side products.
Reductive amination methods employing nitrogen-containing organometallic catalysts provide a practical and diastereoselective alternative for installing amine functionalities, potentially applicable to this compound’s synthesis.
Industrial synthesis may benefit from continuous flow techniques to enhance reproducibility and scalability, especially for large-scale production.
Purification by chromatography and recrystallization remains essential to achieve the high purity required for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, leading to changes in their activity. The aromatic ring and hydroxyl group may also play roles in binding to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in ester groups, amino substituents, and aromatic systems. Below is a comparative analysis:
Key Observations:
- Amino Substituents: Dimethylamino (target) and diethylamino () groups enhance steric bulk and basicity compared to methylamino () or isopropylamino (Esmolol, ). Diethylamino derivatives exhibit higher molecular weights and boiling points . Isopropylamino (Esmolol) and tert-butylamino (CGP12177A) groups are critical for β-adrenergic receptor binding, suggesting the target compound may have distinct receptor interactions .
- Ester Groups :
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity:
- Esmolol (): A short-acting β₁-selective blocker used for tachycardia. Its isopropylamino group and hydroxypropoxy chain are essential for β₁-adrenergic receptor binding .
- CGP12177A (): Non-selective β-adrenergic antagonist with a benzimidazolone core, demonstrating the role of aromatic heterocycles in receptor affinity .
- Target Compound: The dimethylamino group may reduce β-receptor selectivity compared to Esmolol but could enhance interactions with other GPCRs or ion channels due to altered steric and electronic profiles .
Metabolic Stability:
Biological Activity
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound with potential biological activity, particularly due to its structural characteristics and functional groups. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, pharmacological properties, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 309.4 g/mol. The compound features a p-cymene backbone, which is a derivative of toluene, characterized by a methyl group and an isopropyl group attached to the aromatic ring. The structure includes:
- Methyl ester functional group
- Hydroxypropoxy chain containing a dimethylamino group
These features contribute to its unique properties and potential biological activities.
The biological activity of this compound may involve interactions with specific molecular targets and pathways. Preliminary studies suggest that the hydroxy and dimethylamino groups can interact with enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to observed biological effects.
Pharmacological Properties
-
Antitumor Activity :
- Research indicates that compounds similar to this compound may enhance the uptake of chemotherapeutic agents in cancer cells by inhibiting P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) .
- In vitro assays have shown that certain derivatives can significantly increase the intracellular accumulation of drugs like doxorubicin in P-gp-overexpressing cells .
-
Antimicrobial Properties :
- The presence of the dimethylamino group may enhance the compound's ability to penetrate microbial membranes, suggesting potential antibacterial or antifungal activities.
Study on P-glycoprotein Inhibition
A study focused on soloxolone derivatives demonstrated that compounds with similar structures could effectively inhibit P-glycoprotein, leading to increased drug accumulation in resistant cancer cells. This suggests that this compound could be further investigated for its potential in overcoming drug resistance in cancer therapy .
Antimicrobial Activity Assessment
Another study evaluated various derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds with structural similarities exhibited significant antimicrobial activity, warranting further exploration into their mechanisms and applications in infection control.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(2-hydroxy-3-isopropylamino)propoxy)-p-cymene-2-carboxylate | Contains isopropyl instead of dimethylamino group | |
| Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate | Ethyl ester variant | |
| 3-[2-Hydroxy-3-(diethylamino)propoxy]-p-cymene-2-carboxylic acid | Diethylamino group instead of dimethylamino |
The distinct combination of functional groups in this compound may impart specific biological activities compared to these similar compounds.
Q & A
Basic: What synthetic strategies are recommended for synthesizing Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential functionalization of the p-cymene core. Key steps include:
- Esterification : Reacting the carboxylic acid precursor with methanol under acid catalysis (e.g., H₂SO₄).
- Protection of functional groups : The hydroxy and dimethylamino groups may require temporary protection (e.g., tert-butyldimethylsilyl for -OH) to avoid side reactions.
- Optimization : Vary solvents (polar aprotic vs. non-polar), catalysts (DCC for coupling), and temperature (50–80°C). Post-reaction purification via column chromatography or crystallization (as in ) ensures high yield and purity .
Advanced: How does the stereochemistry of the hydroxypropoxy side chain affect beta-adrenergic receptor binding, and what methodologies can validate this?
Answer:
The stereochemistry of the hydroxypropoxy group critically influences receptor affinity. Methodological approaches include:
- Enantiomeric resolution : Use chiral HPLC to separate enantiomers.
- Radioligand binding assays : Compare displacement of [³H]-CGP12177A (a beta-adrenergic ligand from ) by each enantiomer in isolated receptor preparations.
- Molecular docking : Simulate binding modes using GPCR homology models to predict stereospecific interactions .
Basic: What analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (with 2D-COSY) confirm connectivity of the hydroxypropoxy and dimethylamino groups.
- LC-MS : Exact mass analysis (e.g., 331.1451 Da, as in ) validates molecular integrity.
- X-ray crystallography : If crystals form, this provides unambiguous stereochemical assignment (see for methodology) .
Advanced: How should researchers address contradictory reports on the compound’s pharmacological activity?
Answer:
Contradictions may arise from impurities, stereochemical variability, or assay conditions. Resolve discrepancies by:
- Purity validation : Use HPLC (>98% purity) and elemental analysis.
- Standardized assays : Replicate studies under controlled conditions (e.g., buffer pH, temperature) using USP-grade reference materials (as in ).
- Orthogonal assays : Compare functional responses (e.g., cAMP production) with radioligand binding data .
Basic: What are the likely metabolic pathways, and how can in vitro stability be evaluated?
Answer:
- Predicted pathways : Ester hydrolysis (via carboxylesterases) and N-demethylation (via CYP450 enzymes).
- In vitro assessment : Incubate with liver microsomes/S9 fractions, followed by LC-MS/MS metabolite profiling. Compare degradation rates to structurally related compounds (e.g., ’s methyl ester analogs) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the dimethylamino group in target engagement?
Answer:
- Analog synthesis : Replace dimethylamino with isopropyl, cyclohexyl, or unsubstituted amines.
- Functional assays : Test analogs in receptor-binding (beta-adrenergic) and downstream signaling (e.g., cAMP, calcium flux).
- Computational modeling : Perform molecular dynamics simulations to analyze hydrogen bonding and steric effects, referencing substituent effects in ’s GPCR ligands .
Basic: What solvent systems are suitable for stabilizing this compound during storage?
Answer:
- Short-term storage : Use anhydrous DMSO or ethanol at -20°C to prevent ester hydrolysis.
- Long-term stability : Lyophilize and store under inert gas (N₂/Ar) at -80°C. Monitor degradation via periodic LC-MS .
Advanced: How can researchers design experiments to probe off-target effects in kinase signaling pathways?
Answer:
- Kinase profiling : Use high-throughput kinase inhibition panels (e.g., Eurofins KinaseProfiler).
- Transcriptomic analysis : Perform RNA-seq on treated cell lines to identify dysregulated pathways.
- Cross-reactivity studies : Compare with structurally related compounds in (e.g., SB251023) to infer shared targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
